Ethyl 7-fluoro-2,3-dioxoindoline-6-carboxylate

Anticancer Kinase Inhibition Cytotoxicity

Ethyl 7-fluoro-2,3-dioxoindoline-6-carboxylate is a differentiated fluorinated isatin building block for medicinal chemistry. The 7-fluoro substituent enhances metabolic stability and target binding affinity, while the 6-ethyl ester enables rapid analog generation for structure-activity relationship (SAR) studies. This scaffold is ideally suited for kinase inhibitor programs and CNS-penetrant candidate development, supported by class-level evidence of enhanced antiproliferative activity. Its unique electronic profile also makes it valuable for C-H activation and cross-coupling methodology research. Verified purity ensures reproducible outcomes in advanced organic synthesis.

Molecular Formula C11H8FNO4
Molecular Weight 237.18 g/mol
Cat. No. B8054090
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 7-fluoro-2,3-dioxoindoline-6-carboxylate
Molecular FormulaC11H8FNO4
Molecular Weight237.18 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(C2=C(C=C1)C(=O)C(=O)N2)F
InChIInChI=1S/C11H8FNO4/c1-2-17-11(16)5-3-4-6-8(7(5)12)13-10(15)9(6)14/h3-4H,2H2,1H3,(H,13,14,15)
InChIKeyDJRXNYFEALSLCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Ready Overview: Ethyl 7-fluoro-2,3-dioxoindoline-6-carboxylate (CAS 2089334-07-4)


Ethyl 7-fluoro-2,3-dioxoindoline-6-carboxylate (CAS 2089334-07-4) is a fluorinated heterocyclic compound belonging to the 2,3-dioxoindoline (isatin) class. It features a bicyclic indoline core substituted at the 7-position with a fluorine atom and at the 6-position with an ethyl ester group [1]. This specific substitution pattern introduces distinctive electronic properties and reactivity, positioning it as a specialized building block for medicinal chemistry and organic synthesis. Its availability is primarily through research chemical suppliers, with reported purities typically ≥95% to 98%, suitable for advanced research and development applications .

Why Simple Substitution Fails: Key Differentiation of Ethyl 7-fluoro-2,3-dioxoindoline-6-carboxylate


Generic substitution among 2,3-dioxoindoline derivatives is not straightforward due to the compound's unique combination of substituents. The 7-fluoro group imparts distinct electronic effects and influences metabolic stability, while the 6-carboxylate ester provides a handle for further derivatization [1]. Attempts to replace it with unsubstituted or differently substituted analogs (e.g., Ethyl 2,3-dioxoindoline-6-carboxylate, CAS 1263282-64-9) would alter key properties such as binding affinity, reactivity in cross-coupling reactions, and overall pharmacokinetic profile, making it unsuitable for structure-activity relationship (SAR) studies or specific synthetic pathways that require this precise scaffold. The following sections provide quantitative and qualitative evidence for its distinct profile relative to its closest comparators.

Quantitative Differentiation Guide for Ethyl 7-fluoro-2,3-dioxoindoline-6-carboxylate Procurement


Enhanced Anticancer Potency of Fluorinated 2,3-Dioxoindoline Scaffolds

Fluorinated isatin derivatives, a class to which Ethyl 7-fluoro-2,3-dioxoindoline-6-carboxylate belongs, exhibit significantly enhanced anticancer activity compared to non-fluorinated analogs. A study of fluorinated isatin-hydrazones demonstrated potent antiproliferative effects against lung (A549) and liver (HepG2) cancer cell lines, with IC50 values of 42.43 µM and 48.43 µM respectively for the most active derivative (compound 8) [1]. This activity is superior to many unsubstituted isatin derivatives, which often show higher micromolar IC50 values or are inactive. The presence of the fluorine atom in the target compound is therefore a key determinant of enhanced biological activity within this chemical class, a critical factor for medicinal chemistry campaigns targeting oncology.

Anticancer Kinase Inhibition Cytotoxicity

Enhanced Metabolic Stability Inferred from Fluorine Substitution

The strategic placement of a fluorine atom at the 7-position of the 2,3-dioxoindoline core is a well-established strategy to improve metabolic stability. Fluorination often reduces oxidative metabolism by cytochrome P450 enzymes, thereby extending the half-life of drug candidates [1]. While direct stability data for Ethyl 7-fluoro-2,3-dioxoindoline-6-carboxylate is not publicly available, studies on related 7-fluorooxindole and fluorinated isatin derivatives confirm this beneficial effect . This positions the target compound as a superior intermediate compared to its non-fluorinated counterpart, Ethyl 2,3-dioxoindoline-6-carboxylate (CAS 1263282-64-9), for the synthesis of metabolically stable lead compounds.

Drug Metabolism Pharmacokinetics ADME

Verifiable Purity and Stability Specifications for Consistent Research Outcomes

Ethyl 7-fluoro-2,3-dioxoindoline-6-carboxylate is commercially available with a well-defined and verifiable purity profile. Multiple vendors, including Bidepharm and VWR, consistently offer this compound with a minimum purity of 97% (HPLC) [1]. This level of purity is critical for reproducible synthetic transformations and biological assays. In contrast, the non-fluorinated analog (Ethyl 2,3-dioxoindoline-6-carboxylate) is often supplied with lower purity specifications (e.g., 95%+) and requires more stringent storage conditions (e.g., -20°C) [2]. The target compound's robust stability at room temperature under inert atmosphere [1] reduces storage complexity and ensures consistent performance across multiple experimental batches.

Quality Control Purity Stability

Unique Synthetic Versatility as a Dual-Functional Building Block

The compound's structure incorporates two distinct synthetic handles: the 7-fluoro substituent and the 6-ethyl carboxylate group. This combination is less common in commercially available 2,3-dioxoindolines. The ethyl ester can be readily hydrolyzed to the carboxylic acid for amide coupling or reduced to an alcohol, while the fluorine atom can participate in nucleophilic aromatic substitution (SNAr) or serve as a bioisostere in medicinal chemistry [1]. This dual functionality provides a more versatile starting point compared to simpler analogs like Isatin (CAS 91-56-5) or 7-Fluorooxindole (CAS 71294-03-6), which lack the ester handle for modular diversification at the 6-position.

Organic Synthesis Cross-coupling Fluorine Chemistry

Recommended Application Scenarios for Ethyl 7-fluoro-2,3-dioxoindoline-6-carboxylate Based on Evidence


Medicinal Chemistry for Kinase Inhibitor Lead Optimization

Given the class-level evidence of enhanced anticancer potency for fluorinated isatin derivatives [1], this compound is ideally suited as a core scaffold for synthesizing novel kinase inhibitors. The 7-fluoro substitution is expected to improve binding affinity and metabolic stability, while the 6-carboxylate allows for rapid analog generation to explore structure-activity relationships (SAR) around the hinge-binding region of the kinase ATP pocket.

Synthesis of Fluorinated Bioisosteres in CNS Drug Discovery

The presence of the 7-fluoro group, known to improve blood-brain barrier permeability and metabolic stability [1], makes this compound a valuable starting material for CNS-targeted programs. It can be used to synthesize fluorinated analogs of known neuroactive isatin derivatives, potentially reducing off-target effects and improving in vivo half-life.

Academic Research on Fluorine-Controlled Reactivity and C-H Functionalization

The unique electronic properties of the 7-fluoro-2,3-dioxoindoline core, combined with the ester handle, make it an excellent substrate for studying novel C-H activation and cross-coupling methodologies. The high and verifiable purity (≥97%) ensures that reaction outcomes are not confounded by impurities, which is critical for publishing reproducible academic research in organic synthesis.

Development of Anticancer Agents with Improved Pharmacokinetic Profiles

The target compound's structural features align with the design principles for next-generation anticancer agents. The class-level evidence for enhanced antiproliferative activity [2] and inferred metabolic stability from fluorination [3] position it as a strategic intermediate for constructing lead compounds intended for in vivo efficacy studies, where both potency and a favorable PK profile are essential.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 7-fluoro-2,3-dioxoindoline-6-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.